
1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ベンジル 4-(tert-ブチル) 2-メチル (S)-ピペラジン-1,2,4-トリカルボン酸塩は、ピペラジン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性で知られており、しばしば医薬品化学において創薬に使用されます。この化合物のユニークな構造は、ベンジル、tert-ブチル、およびメチル基で置換されたピペラジン環を特徴とし、さまざまな科学研究分野で興味の対象となっています。
準備方法
合成経路と反応条件: 1-ベンジル 4-(tert-ブチル) 2-メチル (S)-ピペラジン-1,2,4-トリカルボン酸塩の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ピペラジンをベンジルクロリドでアルキル化し、続いて後続の反応によりtert-ブチル基とメチル基を導入することです。反応条件は、しばしば水素化ナトリウムやtert-ブトキシカリウムなどの強塩基と、DMFやTHFなどの溶媒を使用する必要があります。
工業生産方法: この化合物の工業生産は、同様の合成経路を大規模に行う場合があるでしょう。連続フローリアクターと自動合成システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類: 1-ベンジル 4-(tert-ブチル) 2-メチル (S)-ピペラジン-1,2,4-トリカルボン酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、カルボン酸やケトンを生成します。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応は、化合物に存在するケトンやアルデヒドをアルコールに変換することができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: DMFまたはTHF中の水素化ナトリウム。
主要な生成物: これらの反応で生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学的研究の応用
1-ベンジル 4-(tert-ブチル) 2-メチル (S)-ピペラジン-1,2,4-トリカルボン酸塩は、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性が研究されています。
医学: 特に新しい治療薬を設計する上で、創薬における潜在的な使用が調査されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
1-ベンジル 4-(tert-ブチル) 2-メチル (S)-ピペラジン-1,2,4-トリカルボン酸塩の作用機序は、生物系における特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物:
1-ベンジル 4-(tert-ブチル) ピペラジン: メチル基とトリカルボン酸塩基が欠如しており、化学的および生物学的特性が異なります。
4-(tert-ブチル) 2-メチル ピペラジン:
ユニーク性: 1-ベンジル 4-(tert-ブチル) 2-メチル (S)-ピペラジン-1,2,4-トリカルボン酸塩におけるベンジル基、tert-ブチル基、およびメチル基の存在は、立体効果と電子効果のユニークな組み合わせを提供し、他のピペラジン誘導体とは異なっています。
類似化合物との比較
1-Benzyl 4-(tert-butyl) piperazine: Lacks the methyl and tricarboxylate groups, leading to different chemical and biological properties.
4-(tert-butyl) 2-methyl piperazine:
Uniqueness: The presence of benzyl, tert-butyl, and methyl groups in 1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate provides a unique combination of steric and electronic effects, making it distinct from other piperazine derivatives
特性
分子式 |
C19H26N2O6 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 |
InChIキー |
FUMOVDZJNXKHJM-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


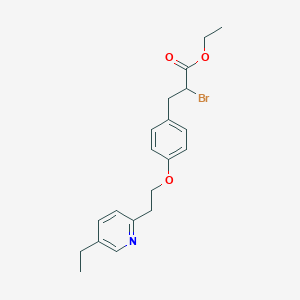
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)

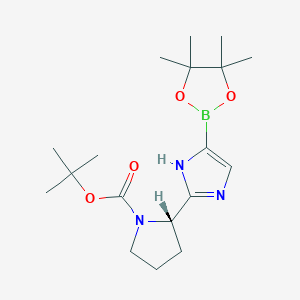

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)

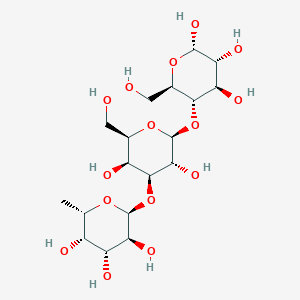
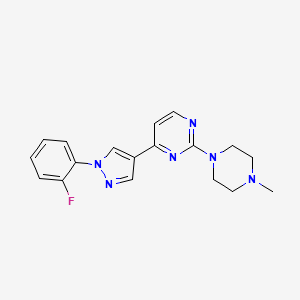
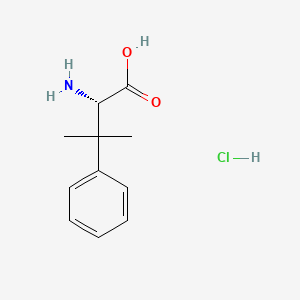

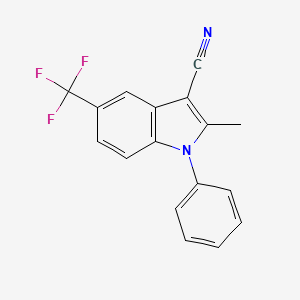
![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
![L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
